molecular formula C8H17ClN2O3 B2477832 methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride CAS No. 2411292-54-9

methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride

Cat. No.: B2477832
CAS No.: 2411292-54-9
M. Wt: 224.69
InChI Key: ZYOZHPCSXRPWDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride involves the reaction of methyl 3-aminopropanoate with N-methylpropanamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its action are often studied using molecular biology techniques and computational modeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-(3-amino-N-methylpropanamido)propanoatehydrochloride is unique due to its specific amide linkage and the presence of both amino and ester functional groups. This combination of features makes it particularly useful in various synthetic and analytical applications .

Properties

IUPAC Name

methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-10(7(11)3-5-9)6-4-8(12)13-2;/h3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRIYUZNMZRFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)C(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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